Tert-butyl 3-(2-amino-2-hydroxyiminoethyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(2-amino-2-hydroxyiminoethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, an amino group, and a hydroxyimino group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-amino-2-hydroxyiminoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better selectivity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-amino-2-hydroxyiminoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and manganese dioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Tert-butyl 3-(2-amino-2-hydroxyiminoethyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-amino-2-hydroxyiminoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with receptor sites, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl derivatives.
Tert-butyl 3-oxopiperidine-1-carboxylate: Utilized in the preparation of piperidine carbamates.
Uniqueness
Tert-butyl 3-(2-amino-2-hydroxyiminoethyl)piperidine-1-carboxylate is unique due to the presence of both an amino group and a hydroxyimino group, which confer distinct reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and its potential use in drug development make it a valuable compound in scientific research.
Properties
IUPAC Name |
tert-butyl 3-(2-amino-2-hydroxyiminoethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-12(2,3)18-11(16)15-6-4-5-9(8-15)7-10(13)14-17/h9,17H,4-8H2,1-3H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKXVRWKUAWHIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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